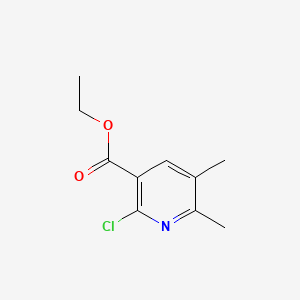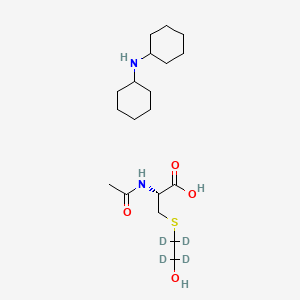
ABT 737-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide, also known as 4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide, is a useful research compound. Its molecular formula is C42H45ClN6O5S2 and its molecular weight is 821.478. The purity is usually 95%.
BenchChem offers high-quality 4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
白血病治疗
ABT-737 是一种 BCL-2 抑制剂,已显示出靶向白血病起始细胞的有效性 . 据报道,它可以延长高危骨髓增生异常综合征 (HR-MDS) 小鼠模型的存活时间,并减少骨髓母细胞和谱系阴性/Sca1+/KIT+ (LSK) 细胞 . 这表明它在治疗白血病及相关疾病方面具有潜在应用价值。
小细胞肺癌治疗
ABT-737 已经过研究,用于评估其在小细胞肺癌 (SCLC) 中的治疗功效 . 已发现它能够诱导一些 SCLC 细胞系来源的肿瘤发生显着消退 . 在主要异种移植中,将依托泊苷添加到 ABT-737 中导致肿瘤生长显着减少,表明联合治疗具有潜力 .
克服治疗耐药性
研究还探索了 ABT-737 在克服治疗耐药性方面的作用 . 最初敏感的细胞系异种移植中获得的耐药性与主要靶标 Bcl-2、Bcl-2 的促凋亡伙伴 (Bax 和 Bim) 以及 Bcl-2:Bim 异二聚体的表达降低有关 . 这表明 ABT-737 可用于克服对其他疗法的耐药性。
缺氧敏感性
已发现 ABT-737 能够诱导多种肿瘤类型发生凋亡,有趣的是,神经母细胞瘤细胞系在常氧条件下对 ABT-737 诱导的凋亡具有较强的耐药性,但在缺氧条件下则更加敏感 . 这表明它在治疗缺氧环境中的肿瘤方面具有潜在应用价值。
作用机制
Target of Action
ABT 737-d8, also known as ABT-737, is a potent inhibitor of the Bcl-2 family of proteins, specifically Bcl-2, Bcl-xL, and Bcl-w . These proteins are anti-apoptotic and are often overexpressed in various types of cancer cells, contributing to their survival and resistance to treatment .
Mode of Action
This compound functions as a BH3 mimetic, meaning it mimics the action of the BH3-only protein BAD . It binds to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, inhibiting their function and thereby facilitating the induction of apoptosis . This disruption of the BCL-2/BAX complex leads to the activation of the intrinsic apoptotic pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the intrinsic apoptotic pathway . This pathway is typically activated in response to various cellular stresses, such as DNA damage . By inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, this compound disrupts the BCL-2/BAX complex, leading to BAK-dependent but BIM-independent activation of apoptosis .
Pharmacokinetics
It is known that the compound is a deuterium-labeled version of abt-737 . Deuterium labeling, or deuteration, has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . This is achieved through the disruption of the BCL-2/BAX complex and the subsequent activation of the intrinsic apoptotic pathway . In addition to apoptosis, this compound also induces autophagy .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the expression levels of its target proteins (Bcl-2, Bcl-xL, and Bcl-w) in cancer cells can affect the compound’s ability to induce apoptosis . Additionally, the compound’s effectiveness may vary depending on the specific type of cancer being treated .
属性
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50)/t35-/m1/s1/i24D2,25D2,26D2,27D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLNQCPCUACXLM-GDWIFBKKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=CC=CC=C2C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])C4=CC=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)N[C@H](CCN(C)C)CSC6=CC=CC=C6)[N+](=O)[O-])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45ClN6O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)
![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)


